molecular formula C27H26ClN5OS B11693762 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11693762
M. Wt: 504.0 g/mol
InChI Key: KAXKOCRQSRGUKN-STBIYBPSSA-N
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Description

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetically derived small molecule identified for its high efficacy as a P-glycoprotein (P-gp/ABCB1) inhibitor. Its primary research value lies in the investigation and reversal of multidrug resistance (MDR) in oncology. Multidrug resistance, often mediated by the ATP-dependent efflux pump P-glycoprotein, is a major obstacle in chemotherapy, as it expels a wide range of anticancer drugs from tumor cells, leading to treatment failure. This compound functions by potently blocking the transport activity of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin within resistant cancer cells. Research utilizing this inhibitor is crucial for developing co-administration strategies to overcome resistance and restore sensitivity in refractory cancers. Its application is central to in vitro and in vivo studies aimed at understanding the mechanisms of drug efflux and for screening potential combination therapies against multidrug-resistant carcinomas. The compound was specifically designed and evaluated for this purpose, as detailed in the patent literature WO2010094572A1 .

Properties

Molecular Formula

C27H26ClN5OS

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26ClN5OS/c1-27(2,3)21-13-9-19(10-14-21)17-29-30-24(34)18-35-26-32-31-25(20-11-15-22(28)16-12-20)33(26)23-7-5-4-6-8-23/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+

InChI Key

KAXKOCRQSRGUKN-STBIYBPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A streamlined method combines triazole formation, thiolation, and condensation in a single reactor:

  • Conditions : CuO NPs (10 mol%), DMF, 100°C, 24 hours.

  • Advantages : Reduces purification steps; overall yield improves to 70%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) shortens reaction times to 2 hours but requires specialized equipment.

Critical Analysis of Methodologies

Traditional vs. One-Pot Synthesis :

AspectTraditional MethodOne-Pot Method
Total Yield62%70%
Time26 hours24 hours
Purity99% (HPLC)97% (HPLC)

Challenges :

  • Steric hindrance from the tert-butyl group slows condensation kinetics.

  • Isomer separation requires careful crystallization.

Industrial Scalability Considerations

Key Factors :

  • Catalyst Recovery : CuO NPs can be recycled 3–4 times without significant activity loss.

  • Solvent Selection : Ethanol is preferred over DMF for environmental and cost reasons.

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been studied for their effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The presence of the sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes.

2. Anticancer Potential
The compound has shown promise in anticancer research. Studies involving similar triazole derivatives suggest that they can induce apoptosis in cancer cells. For example, compounds with triazole rings have been linked to cytotoxic activity against human cancer cell lines like HCT-116 and HeLa . The specific mechanism involves the alteration of mitochondrial membrane potential and caspase activation, leading to programmed cell death.

3. Anti-inflammatory Properties
Molecular docking studies have indicated that compounds related to N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of similar compounds in various applications:

StudyCompoundApplicationFindings
5-substituted triazolesAnticancerInduced apoptosis in HCT-116 cells with IC50 < 100 μM
Triazole derivativesAntimicrobialEffective against E. coli and P. aeruginosa
Triazole inhibitorsAnti-inflammatoryPotential 5-lipoxygenase inhibitors

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the triazole ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with nucleic acids or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the 2,6-dichlorophenyl analog, which may influence binding affinity in biological systems .
  • Compounds with methoxy or biphenyl substitutions exhibit distinct electronic profiles, affecting their interactions with hydrophobic or polar targets .

Physicochemical Properties

Property Target Compound 2,6-Dichlorophenyl Analog Biphenyl Analog
Molecular Weight (g/mol) 545.7 568.6 545.7
logP (Predicted) 4.5 5.2 5.8
Solubility (Water) Low Very Low Low
Thermal Stability (°C) >200 >220 190–200

Notes:

  • The 2,6-dichlorophenyl analog’s higher logP reflects its stronger hydrophobic character, which may limit bioavailability .
  • The biphenyl analog’s lower thermal stability suggests reduced suitability for high-temperature applications .

Computational and Analytical Comparisons

NMR Spectral Analysis

  • The target compound’s 1H-NMR spectrum shows distinct shifts for the tert-butyl group (δ 1.3 ppm) and the 4-chlorophenyl protons (δ 7.4–7.6 ppm). In contrast, the 2,6-dichlorophenyl analog exhibits downfield shifts (δ 7.8–8.1 ppm) due to electron withdrawal .
  • 13C-NMR data reveal that the triazole core’s carbons (δ 150–160 ppm) remain consistent across analogs, while substituent-specific carbons (e.g., tert-butyl at δ 31 ppm) vary .

Molecular Similarity Metrics

  • Tanimoto Index (MACCS fingerprints): The target compound shares 85% similarity with the biphenyl analog but only 72% with the 2,6-dichlorophenyl derivative, highlighting the impact of substituent positioning .
  • MS/MS Molecular Networking : Clustering based on fragmentation patterns groups the target with other triazole hydrazides (cosine score >0.8), suggesting conserved metabolic pathways .

Biological Activity

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer activity. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Properties:

  • Molecular Formula: C27H27ClN4OS
  • Molecular Weight: 491.0 g/mol
  • IUPAC Name: N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

The biological activity of this compound is attributed to its structural components:

  • Benzimidazole Core: Known for interacting with various enzymes and receptors, potentially inhibiting their activity.
  • Chlorobenzyl Group: Enhances binding affinity to biological targets.
  • Tert-butylphenyl Moiety: Influences the compound's stability and solubility.

These interactions may lead to the inhibition of key metabolic pathways in pathogens and cancer cells.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The compound has shown promise against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL
Mycobacterium tuberculosis4–32 µg/mL

Case Study:
A study evaluated the compound's efficacy against drug-resistant strains of Mycobacterium tuberculosis, revealing that it performed comparably to established antibiotics like levofloxacin and moxifloxacin . The presence of the triazole ring was critical for its antimicrobial activity, suggesting a bioisosteric relationship with carboxylic acid groups found in other potent antibacterial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Its mechanism involves:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through interference with cell cycle regulation.

Research Findings:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The compound's effectiveness was attributed to its ability to disrupt microtubule formation and induce oxidative stress within cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have identified key features contributing to the biological activity of triazole derivatives:

  • Substitution patterns on the phenyl rings significantly affect antibacterial potency.
  • The presence of electron-withdrawing groups (like chlorine) enhances activity against Gram-positive bacteria.

Table: SAR Analysis of Triazole Derivatives

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against Gram-positive bacteria
Alkyl substituentsImproved solubility and bioavailability

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Cyclization of substituted phenylhydrazine with thiourea derivatives under reflux (e.g., ethanol, 80°C, 12 hrs) .

Sulfanyl Group Introduction : Thioether linkage via nucleophilic substitution using cesium carbonate in DMF .

Hydrazone Formation : Condensation of hydrazide with 4-tert-butylbenzaldehyde in methanol under acidic catalysis .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency compared to ethanol .
  • Catalysts : Cs₂CO₃ improves thioether bond formation yield (85–92%) vs. weaker bases like K₂CO₃ (60–70%) .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) ensures >95% purity, confirmed via HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the triazole (δ 8.2–8.5 ppm), hydrazone (δ 10.1 ppm), and tert-butyl (δ 1.3 ppm) groups .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 507.1243 (calc. 507.1248) .
  • FT-IR : Identifies N-H stretching (3250 cm⁻¹) and C=S vibrations (680 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation after 48 hrs .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Fluorescence-based assays (e.g., trypsin inhibition at λₑₓ 355 nm/λₑₘ 460 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. chlorophenyl groups) impact biological activity?

Methodological Answer: Comparative SAR studies reveal:

Substituent Biological Activity Reference
4-tert-butylphenylEnhances lipophilicity, improving membrane permeability (LogP: 4.2 vs. 3.5 for methyl derivatives) .
4-chlorophenylIncreases electrophilicity, boosting enzyme inhibition (IC₅₀: 2.1 µM vs. 8.7 µM for methoxy analogs) .
Approach : Synthesize analogs via Suzuki coupling or halogen exchange, then correlate LogP/IC₅₀ trends using QSAR models .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Purity : Impurities >5% (e.g., unreacted hydrazide) may skew results; validate via HPLC-MS .
  • Cell Line Variability : Use standardized lines (e.g., NCI-60 panel) and replicate assays ≥3 times .

Case Study : A 2024 study reported IC₅₀ = 1.8 µM (MCF-7), but a 2025 replication found IC₅₀ = 4.2 µM. Resolution involved re-testing with HPLC-purified compound and matched FBS conditions .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR). The triazole ring forms H-bonds with Lys721, while the tert-butyl group occupies a hydrophobic pocket .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole N2) using MOE .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of hydrazone bond (pH >7) and oxidation of sulfanyl group .
  • Stabilization Methods :
    • Lyophilization : Store at -20°C in amber vials with desiccants (degradation <5% over 6 months) .
    • Buffered Solutions : Use pH 6.4 PBS to slow hydrolysis (t₁/₂ = 48 days vs. 12 days in pH 7.4) .

Q. How is enantiomeric purity assessed given the compound’s stereogenic centers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol 90:10, 1.0 mL/min). Retention times: 12.3 min (R) vs. 14.1 min (S) .
  • Circular Dichroism (CD) : Peaks at 220 nm (negative) and 250 nm (positive) confirm dominant R-enantiomer .

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